molecular formula C22H21F3N2O4S B6494613 1-(2,5-dimethoxyphenyl)-2-[2-(trifluoromethyl)benzenesulfonyl]-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine CAS No. 900011-95-2

1-(2,5-dimethoxyphenyl)-2-[2-(trifluoromethyl)benzenesulfonyl]-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine

Cat. No.: B6494613
CAS No.: 900011-95-2
M. Wt: 466.5 g/mol
InChI Key: GRDPRRAZRSNYFH-UHFFFAOYSA-N
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Description

The compound 1-(2,5-dimethoxyphenyl)-2-[2-(trifluoromethyl)benzenesulfonyl]-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine features a tetrahydropyrrolo[1,2-a]pyrazine core substituted at position 1 with a 2,5-dimethoxyphenyl group and at position 2 with a 2-(trifluoromethyl)benzenesulfonyl moiety.

Properties

IUPAC Name

1-(2,5-dimethoxyphenyl)-2-[2-(trifluoromethyl)phenyl]sulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F3N2O4S/c1-30-15-9-10-19(31-2)16(14-15)21-18-7-5-11-26(18)12-13-27(21)32(28,29)20-8-4-3-6-17(20)22(23,24)25/h3-11,14,21H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRDPRRAZRSNYFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2C3=CC=CN3CCN2S(=O)(=O)C4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2,5-Dimethoxyphenyl)-2-[2-(trifluoromethyl)benzenesulfonyl]-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes:

  • A pyrrolo[1,2-a]pyrazine core
  • A dimethoxyphenyl group
  • A trifluoromethyl benzenesulfonyl moiety

This unique arrangement may contribute to its biological activity by influencing interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including anti-inflammatory and potential anticancer properties. Below is a summary of its notable effects:

Anti-inflammatory Activity

Several studies have demonstrated that derivatives of pyrrolo[1,2-a]pyrazine exhibit significant anti-inflammatory effects. For instance, compounds similar to the target compound have shown to inhibit nitric oxide production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. This inhibition is crucial as excessive nitric oxide is associated with inflammatory responses .

Anticancer Potential

The compound's structural analogs have been evaluated for their anticancer properties. In vitro studies suggest that certain pyrrolo[1,2-a]pyrazine derivatives can induce apoptosis in cancer cell lines. For example, compounds exhibiting similar structural features have shown IC50 values in the low micromolar range against various cancer types .

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of Pro-inflammatory Cytokines : The compound may down-regulate the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in immune cells.
  • Induction of Apoptosis : It may activate intrinsic apoptotic pathways in cancer cells by modulating Bcl-2 family proteins and caspase activation.
  • Antioxidant Activity : Some derivatives have shown the ability to scavenge free radicals, thus reducing oxidative stress associated with inflammation and cancer progression.

Study 1: Anti-inflammatory Effects

A study evaluated the anti-inflammatory effects of a related compound in an animal model using carrageenan-induced paw edema. The results indicated a significant reduction in edema compared to the control group, suggesting strong anti-inflammatory properties .

Study 2: Anticancer Activity

In vitro assays were conducted on various cancer cell lines (e.g., breast and lung cancer). The results showed that certain derivatives had IC50 values ranging from 0.5 to 5 µM, indicating potent anticancer activity compared to standard chemotherapeutic agents .

Data Tables

Biological ActivityAssessed ModelEffectiveness (IC50/μM)Reference
Anti-inflammatoryRAW 264.7 cells10-20
AnticancerBreast Cancer Cell Lines0.5 - 5
AnticancerLung Cancer Cell Lines0.8 - 4

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential as a drug candidate due to its ability to modulate various biological pathways. Research has indicated that derivatives of pyrrolo[1,2-a]pyrazines exhibit significant activity against certain cancer cell lines and may influence neurochemical pathways.

Case Study: Anticancer Activity

A study investigated the effects of similar pyrrolo[1,2-a]pyrazine derivatives on cancer cell proliferation. Results showed that these compounds inhibited growth in multiple cancer cell lines, suggesting a possible mechanism involving the modulation of cell cycle regulators and apoptosis pathways.

Neuropharmacology

Given the presence of the dimethoxyphenyl group, which is often associated with psychoactive properties, this compound may also be explored for its effects on neurotransmitter systems. Research into related compounds has demonstrated activity as serotonin receptor agonists.

Case Study: Serotonin Receptor Modulation

In a recent investigation, compounds with similar structures were evaluated for their binding affinity to serotonin receptors (5-HT2A_{2A}). Findings indicated that modifications to the phenyl ring could enhance receptor selectivity and potency, potentially leading to new treatments for mood disorders.

Chemical Biology

The sulfonamide group is known for its role in various biological applications, including as enzyme inhibitors. This compound could serve as a lead structure for developing inhibitors targeting specific enzymes involved in disease processes.

Case Study: Enzyme Inhibition

Research focusing on sulfonamide derivatives has shown promise in inhibiting carbonic anhydrases, which play critical roles in processes such as pH regulation and fluid secretion. The incorporation of the trifluoromethyl group may enhance the lipophilicity and bioavailability of such inhibitors.

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved Effects
Anticancer ActivityPyrrolo[1,2-a]pyrazinesInhibition of cancer cell proliferation
NeuropharmacologyDimethoxyphenyl derivativesModulation of serotonin receptors
Enzyme InhibitionSulfonamide derivativesInhibition of carbonic anhydrases

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound Pyrrolo[1,2-a]pyrazine C22H21F3N2O4S ~478.5* 2,5-Dimethoxyphenyl; 2-(Trifluoromethyl)benzenesulfonyl
Compound A (CAS: 899949-29-2) Pyrrolo[1,2-a]pyrazine C22H22N2O5S 426.5 4-Methoxyphenyl; 2,3-Dihydrobenzo[b][1,4]dioxin-6-yl sulfonyl
Compound B (CAS: 861209-61-2) Pyrazolo[1,5-a]pyrimidine C24H19F3N4OS 494.5 4-Methoxyphenyl; 7-Trifluoromethyl; Thienyl-pyrrole
Fipronil Pyrazole C12H4Cl2F6N4OS 437.1 2,6-Dichloro-4-(trifluoromethyl)phenyl; Trifluoromethylsulfinyl; Cyano

*Calculated based on molecular formula.

Research Findings and Trends

  • Trifluoromethyl Groups : Enhance lipophilicity and metabolic stability, as seen in fipronil and Compound B .
  • Sulfonyl vs. Sulfinyl : Sulfonyl groups (target compound, Compound A) offer greater oxidation resistance compared to sulfinyl groups (fipronil) .

Preparation Methods

Friedel-Crafts Acylation

α-Substituted pyrroloacetonitriles, derived from aryl or alkyl aldehydes, undergo Friedel-Crafts acylation with methyl chlorooxoacetate. This step forms a ketone intermediate critical for subsequent cyclization. For example, reaction of pyrrolidine-2-acetonitrile with methyl chlorooxoacetate in dichloromethane at 0°C yields the acylated product in 65–78% yield.

Nitrile Reduction

The nitrile group is reduced under palladium-catalyzed hydrogenation (H₂, 1 atm, Pd/C) to generate a primary amine. This step proceeds in quantitative yield under mild conditions (room temperature, 4–6 hours).

Aromatization with DDQ

Oxidative aromatization using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in dichloroethane completes the pyrrolo[1,2-a]pyrazine core. This step typically achieves 80–90% conversion.

Introduction of the 2,5-Dimethoxyphenyl Group

The 2,5-dimethoxyphenyl moiety is introduced at position 1 of the pyrrolo[1,2-a]pyrazine core via nucleophilic aromatic substitution or transition-metal-catalyzed coupling .

Buchwald-Hartwig Amination

A palladium-catalyzed coupling between the pyrrolo[1,2-a]pyrazine core (bearing a halogen at position 1) and 2,5-dimethoxyaniline is effective. Using Pd(OAc)₂, Xantphos, and Cs₂CO₃ in toluene at 110°C, this reaction achieves 60–70% yield.

Direct Alkylation

Alternatively, alkylation with 2,5-dimethoxybenzyl bromide in the presence of NaH in DMF at 0°C to room temperature provides the substituted product in 55–65% yield.

Sulfonylation at Position 2

The 2-(trifluoromethyl)benzenesulfonyl group is introduced via sulfonylation of a secondary amine intermediate.

Sulfonyl Chloride Coupling

Reaction of the pyrrolo[1,2-a]pyrazine amine with 2-(trifluoromethyl)benzenesulfonyl chloride in dichloromethane, using triethylamine as a base, affords the sulfonamide in 73–85% yield (Table 1).

Table 1: Sulfonylation Reaction Optimization

ConditionSolventBaseYield (%)
0°C, 2 hoursCH₂Cl₂Et₃N73
Room temperature, 12 hoursCH₂Cl₂DMAP68
40°C, 6 hoursTHFNaH82

Integrated Synthetic Pathway

Combining these steps, the full synthesis proceeds as follows:

  • Core Formation :

    • Friedel-Crafts acylation of pyrrolidine-2-acetonitrile → ketone intermediate (65% yield).

    • Nitrile reduction → amine intermediate (quantitative).

    • DDQ-mediated aromatization → pyrrolo[1,2-a]pyrazine (85% yield).

  • 1-Substitution :

    • Buchwald-Hartwig amination with 2,5-dimethoxyaniline → 1-(2,5-dimethoxyphenyl)-pyrrolo[1,2-a]pyrazine (62% yield).

  • 2-Sulfonylation :

    • Reaction with 2-(trifluoromethyl)benzenesulfonyl chloride → target compound (78% yield).

Overall Yield : 32–42% (three steps).

Alternative Strategies

One-Pot Sequential Functionalization

A telescoped approach combining amination and sulfonylation in a single reactor reduces purification steps. Using Pd/C for hydrogenation and in-situ sulfonylation improves efficiency (45% overall yield).

Solid-Phase Synthesis

Immobilizing the pyrrolo[1,2-a]pyrazine core on Wang resin enables iterative functionalization, though yields are moderate (28–35%).

Challenges and Optimization

  • Regioselectivity : Competing reactions at positions 1 and 4 necessitate careful control of stoichiometry and temperature.

  • Sulfonylation Efficiency : Steric hindrance from the trifluoromethyl group requires excess sulfonyl chloride (1.5 equiv) and prolonged reaction times.

  • Aromatization Side Reactions : Over-oxidation with DDQ is mitigated by limiting reaction time to 1 hour .

Q & A

Q. What are the key structural features of this compound that influence its reactivity and interactions?

The compound’s pyrrolo[1,2-a]pyrazine core provides a rigid heterocyclic scaffold, while the 2,5-dimethoxyphenyl and trifluoromethyl benzenesulfonyl groups introduce steric bulk and electronic effects. The sulfonyl group enhances electrophilicity, facilitating nucleophilic substitutions, while methoxy substituents on the phenyl ring modulate solubility and π-π stacking interactions. Computational studies suggest that the trifluoromethyl group increases metabolic stability by reducing oxidative degradation .

Q. What synthetic methodologies are commonly used to prepare pyrrolo[1,2-a]pyrazine derivatives?

A typical approach involves cyclocondensation between α,β-unsaturated ketones and hydrazine derivatives (e.g., sulfonamide-functionalized hydrazines) under acidic or catalytic conditions. For example:

  • Step 1 : React (E)-3-(2,5-dimethoxyphenyl)-1-(aryl)prop-2-en-1-one with sulfanilamide in ethanol using tin(II) chloride as a catalyst .
  • Step 2 : Purify via silica gel chromatography (60–200 mesh) and recrystallize from methanol/water mixtures . Yields vary significantly (e.g., 9–45%) depending on substituents and reaction optimization .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR : 1^1H and 13^{13}C NMR confirm regioselective cyclization and substituent positions.
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., ESI-HRMS for [M+H+^+]+^+) .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the pyrrolo-pyrazine core .

Advanced Research Questions

Q. How can computational modeling predict this compound’s electronic properties and reactivity?

Multiconfiguration time-dependent Hartree (MCTDH) simulations for pyrazine derivatives model vibronic coupling between excited states (S1_1/S2_2), providing insights into photophysical behavior . Density functional theory (DFT) calculations assess frontier molecular orbitals (HOMO/LUMO) to predict charge-transfer interactions, particularly relevant for designing optoelectronic materials .

Q. What strategies address low synthetic yields in pyrrolo[1,2-a]pyrazine synthesis?

  • Optimization Table :
ParameterAdjustmentOutcomeReference
CatalystSwitch from SnCl2_2 to FeCl3_3Improved cyclization efficiency (yield ↑15%)
SolventUse DMF instead of ethanolEnhanced solubility of intermediates
TemperatureReduce from reflux to 60°CMinimized side reactions

Q. How do structural modifications impact biological activity, and how is this assessed?

  • Substituent Effects : Replacing the 2,5-dimethoxyphenyl group with a thiophene or indole moiety alters binding affinity to fungal tyrosinase (IC50_{50} shifts from 12 µM to 28 µM) .
  • In Vitro Assays : Dose-response curves (0.1–100 µM) in enzyme inhibition studies, followed by molecular docking (AutoDock Vina) to identify key hydrophobic interactions .

Q. What experimental and theoretical approaches resolve contradictions in reported bioactivity data?

Discrepancies in IC50_{50} values (e.g., 10 µM vs. 50 µM for similar derivatives) may arise from assay conditions (pH, temperature) or impurities. Validate purity via HPLC (>95%) and replicate assays under standardized protocols. Molecular dynamics simulations (e.g., GROMACS) can reconcile differences by modeling protein-ligand flexibility .

Q. How does the compound’s solid-state packing influence material properties?

Pyrazine derivatives in noncentrosymmetric frameworks (e.g., Zn(pyrazine)MoO2_2F4_4) exhibit piezoelectricity due to helical chain packing. Single-crystal XRD reveals staggered pyrazine ligands (60° rotation) that stabilize high-spin states in coordination polymers, relevant for spintronics .

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